1-Benzoyl-4-(1H-indol-3-yl)piperidine
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name designated as [4-(1H-indol-3-yl)piperidin-1-yl]-phenylmethanone. This nomenclature precisely describes the molecular architecture, indicating the presence of an indole ring system attached to the fourth position of a piperidine ring, which is further substituted with a benzoyl group at the nitrogen atom. The compound is registered under Chemical Abstracts Service number 56361-85-4, providing a unique identifier for database searches and regulatory documentation. The European Chemicals Agency has assigned the registration number 260-131-6 under the European Inventory of Existing Commercial Chemical Substances, confirming its commercial significance.
Alternative systematic names include (4-(1H-indol-3-yl)-1-piperidinyl)phenylmethanone and methanone, (4-(1H-indol-3-yl)-1-piperidinyl)phenyl-, which represent equivalent nomenclature systems emphasizing different structural perspectives. The simplified molecular input line entry system representation is C1CN(CCC1C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4, providing a linear notation that captures the complete molecular connectivity. The International Chemical Identifier string YTURLADWFKSLFZ-UHFFFAOYSA-N serves as another unique identifier that encodes the molecular structure through algorithmic conversion, enabling cross-platform chemical database compatibility.
Molecular Formula and Weight Analysis
The molecular composition of this compound is represented by the formula C₂₀H₂₀N₂O, indicating twenty carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and one oxygen atom. The calculated molecular weight is 304.39 grams per mole, with slight variations in reported precision across different sources ranging from 304.3856 to 304.39 atomic mass units. This molecular weight places the compound in the middle range of pharmaceutical intermediates and organic synthetic targets, with sufficient complexity to exhibit interesting chemical properties while remaining synthetically accessible.
The elemental composition analysis reveals a carbon percentage of approximately 78.93%, hydrogen percentage of 6.62%, nitrogen percentage of 9.20%, and oxygen percentage of 5.25%, based on the molecular formula calculations. The molecular architecture demonstrates a favorable balance between aromatic character, contributed by the indole and phenyl rings, and aliphatic flexibility, provided by the piperidine ring system. The calculated LogP value of 4.187700000000003 indicates substantial lipophilicity, suggesting favorable membrane permeability characteristics. The topological polar surface area measures 36.1 square Angstroms, which falls within acceptable ranges for biological activity predictions.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₂₀H₂₀N₂O | - |
| Molecular Weight | 304.39 | g/mol |
| Carbon Content | 78.93 | % |
| Hydrogen Content | 6.62 | % |
| Nitrogen Content | 9.20 | % |
| Oxygen Content | 5.25 | % |
| LogP | 4.188 | - |
| Polar Surface Area | 36.1 | Ų |
Three-Dimensional Conformational Studies
The three-dimensional structure of this compound exhibits significant conformational complexity due to the presence of multiple rotatable bonds and ring systems with varying degrees of flexibility. The piperidine ring adopts chair conformations that can interconvert through ring-flipping mechanisms, with the indole substituent preferentially occupying equatorial positions to minimize steric interactions. Conformational analysis studies indicate that the compound exists as a mixture of conformers with the equatorial arrangement of the indole group being thermodynamically favored.
The benzoyl group attached to the piperidine nitrogen displays rotational freedom around the carbon-nitrogen bond, creating multiple rotameric states that contribute to the overall conformational ensemble. Nuclear magnetic resonance spectroscopy studies would be required to determine the exact populations of different conformers and their interconversion rates under various temperature conditions. The indole ring system maintains planarity due to its aromatic character, but its orientation relative to the piperidine ring can vary depending on the chair conformation adopted by the six-membered ring.
Computational modeling approaches suggest that the molecule adopts preferential conformations that minimize intramolecular steric clashes while maximizing stabilizing interactions such as weak hydrogen bonding between the indole nitrogen and nearby hydrogen atoms. The complexity index calculated for this compound is 410, reflecting the intricate three-dimensional arrangement of atoms and the multiple conformational possibilities. Understanding these conformational preferences is essential for predicting the compound's behavior in biological systems and its interactions with potential molecular targets.
Crystallographic Data and Solid-State Arrangement
While specific single-crystal X-ray diffraction data for this compound was not directly available in the searched literature, related crystallographic studies of structurally similar compounds provide valuable insights into expected solid-state arrangements. The molecular packing in crystal structures of related indole-containing compounds typically exhibits characteristic hydrogen bonding patterns involving the indole nitrogen atom as a donor and carbonyl oxygen atoms as acceptors.
The benzoyl moiety in similar structures shows tendency toward disorder in crystal lattices, with benzene rings often exhibiting rotational disorder over multiple orientations. This disorder reflects the conformational flexibility observed in solution studies and suggests that the benzoyl group retains significant rotational freedom even in the solid state. The crystal packing arrangements of analogous compounds demonstrate formation of dimeric structures through pairs of hydrogen bonds, creating characteristic ring motifs that stabilize the crystal lattice.
Crystallographic analysis would be expected to reveal intermolecular interactions including carbon-hydrogen to pi interactions between aromatic ring systems, which are common in compounds containing multiple aromatic moieties. The piperidine ring conformations in crystal structures of related compounds consistently adopt chair conformations with substituents in equatorial positions when sterically favorable. Future crystallographic studies of this compound would provide definitive information about bond lengths, bond angles, and intermolecular packing arrangements that govern the compound's solid-state properties.
Properties
CAS No. |
56361-85-4 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[4-(1H-indol-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H20N2O/c23-20(16-6-2-1-3-7-16)22-12-10-15(11-13-22)18-14-21-19-9-5-4-8-17(18)19/h1-9,14-15,21H,10-13H2 |
InChI Key |
YTURLADWFKSLFZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Other CAS No. |
56361-85-4 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1-Benzoyl-4-(1H-indol-3-yl)piperidine has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the treatment of several diseases.
Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of specific enzymes, particularly serine proteases. Research indicates that it acts as a reversible competitive inhibitor, forming stable complexes with the active sites of these enzymes.
Table 1: Inhibition Potency Against Serine Proteases
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | LmNTR | <100 |
| Benzamidine | Trypsin | 50 |
This inhibition is crucial for understanding its role in biochemical pathways and therapeutic applications.
Antimicrobial Activity
Studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The presence of the benzoyl group enhances its antibacterial activity.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 30 |
| Mycobacterium tuberculosis | >100 |
These findings suggest that modifications to the compound could enhance its efficacy against resistant strains.
Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.
Table 3: Anti-inflammatory Activity
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| This compound | iNOS | 70 |
| Benzamidine | COX-2 | 60 |
Leishmaniasis Treatment
A study demonstrated that derivatives of this compound exhibited significant growth-inhibitory properties against Leishmania major, indicating their potential as new therapeutic agents for leishmanial infections.
Antimycobacterial Activity
Research has shown that α-amino acid-derived imidazoles containing this compound exhibit promising antimycobacterial activities against Mycobacterium tuberculosis and other strains, suggesting that structural modifications could further enhance efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of 1-Benzoyl-4-(1H-indol-3-yl)piperidine and Analogs
Key Comparative Insights
Structural Variations and Receptor Specificity Indole vs. Piperidine vs. Pyrrolidine Rings: Piperidine-containing analogs (e.g., the target compound) exhibit stronger 5-HT₁A binding (Ki = 3.2 nM for a pyrrolidine analog ) compared to fentanyl-like indolyl-acetic acid derivatives, which show opioid receptor interactions .
Sigma-2 Receptor Engagement: Unlike siramesine, which has nanomolar affinity for sigma-2 receptors, the benzoyl-indole-piperidine scaffold may prioritize 5-HT receptor interactions over sigma-2 .
Therapeutic Potential Neurological Applications: Pyrrolidine-2,5-dione derivatives (e.g., Compound 31) highlight the importance of heterocyclic rigidity for dual SERT/5-HT₁A activity, a feature that could guide optimization of the target compound . Enzyme Inhibition: Thiophene analogs (e.g., 25g) inhibit vesicular ACE, suggesting that substituent electronegativity (e.g., bromine in 25g) may enhance enzyme targeting .
Research Implications
- Structural Optimization : Introducing electron-withdrawing groups (e.g., halogens) or rigidifying the piperidine ring (e.g., spiro systems) could enhance receptor selectivity or metabolic stability .
- Target Validation : Prioritize in vitro screening against 5-HT₁A/1D and sigma receptors to clarify the compound’s mechanism of action .
- Comparative Crystallography : Overlay studies (as done for fentanyl analogs ) could elucidate conformational preferences influencing biological activity.
Q & A
Q. What methodologies enable the design of structure-activity relationship (SAR) studies for piperidine-indole hybrids?
- Answer :
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond donors at indole N-H).
- 3D structural overlays : Superimpose derivatives with fentanyl (RMSD < 1.0 Å) to compare piperidine ring conformations .
- Free-Wilson analysis : Quantifies contributions of substituents (e.g., benzoyl vs. acetyl groups) to receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
